LY2119620 is a synthetic, small molecule that acts as a positive allosteric modulator (PAM) of specific muscarinic acetylcholine receptors (mAChRs) subtypes, namely M2 and M4 [, , , , , , , , , , , ]. It does not bind to the orthosteric (acetylcholine) binding site, instead interacting with a distinct allosteric site on these receptors [, ]. LY2119620 enhances the effects of orthosteric agonists at M2 and M4 receptors, leading to increased signaling in the presence of these agonists [, ].
LY2119620 has been instrumental in the study of mAChR structure, function, and allosteric modulation. Its development into a radioligand, [3H]LY2119620, has been particularly valuable for directly probing the allosteric binding sites of the M2 and M4 receptors [, ].
LY2119620 shares structural similarities with other M4 PAMs, such as LY2033298 and VU152100, which are derivatives of the thieno[2,3-b]pyridine scaffold []. These structural similarities suggest a common binding mode within the allosteric site of M4. Molecular docking studies have been conducted to predict the binding modes of LY2119620 and other PAMs to various mAChR subtypes []. These studies provide insights into the interactions between LY2119620 and the amino acid residues within the allosteric binding pocket.
LY2119620 exerts its effects by binding to an allosteric site on the M2 and M4 muscarinic receptors [, , ]. This binding does not directly activate the receptor but instead modulates the receptor's response to orthosteric agonists. When an orthosteric agonist binds to the receptor, LY2119620 enhances the agonist's affinity and efficacy, leading to increased signaling through the G protein-coupled pathway [, ].
Molecular dynamics simulations and studies utilizing nuclear magnetic resonance (NMR) have provided valuable insights into the dynamic conformational changes that LY2119620 induces in the M2 receptor [, , ]. These studies suggest that LY2119620 stabilizes distinct receptor conformations that differ from those induced by orthosteric agonists alone [, ]. This stabilization of unique conformations is thought to contribute to its allosteric modulatory effects [].
a. Investigating Allosteric Modulation of mAChRs: LY2119620 has been crucial in advancing the understanding of allosteric modulation of mAChRs [, , ]. Researchers have used it to investigate the binding characteristics of the allosteric site, the cooperative interactions between orthosteric and allosteric ligands, and the influence of LY2119620 on receptor conformation and dynamics [, , ].
b. Development of Radioligands: LY2119620 was successfully radiolabeled to create [3H]LY2119620, a valuable tool for directly studying the M2 and M4 allosteric binding sites [, ]. This radioligand allows for competitive binding studies, displacement assays, and the characterization of allosteric binding kinetics [].
c. Tool Compound in Drug Discovery: LY2119620 serves as a tool compound for the development of novel therapeutic agents targeting mAChRs []. Its selectivity for M2 and M4 subtypes, coupled with its allosteric mechanism of action, makes it a valuable starting point for designing drugs with improved selectivity and potentially fewer side effects.
d. Elucidating Receptor Activation Mechanisms: Studies using LY2119620 have contributed to a deeper understanding of the activation mechanisms of mAChRs [, , ]. By analyzing its effects on receptor conformation, dynamics, and signaling, researchers have gained insights into the complex interplay between orthosteric and allosteric binding sites in receptor activation.
e. Development of Fluorescent Probes: LY2119620 has been utilized in the development of dibenzodiazepinone-type fluorescent probes designed to target the M2 receptor [, , ]. These probes, incorporating fluorescent dyes conjugated to LY2119620 or its derivatives, allow for the visualization and study of M2 receptors in living cells using techniques such as flow cytometry and confocal microscopy [].
a. Structure-Activity Relationship (SAR) Studies: Further research could focus on conducting detailed SAR studies with LY2119620 analogs to optimize its potency, selectivity, and pharmacokinetic properties [].
b. Developing Subtype-Specific Allosteric Modulators: LY2119620's M2/M4 selectivity provides a starting point for developing allosteric modulators with even greater subtype specificity [, ]. This could lead to drugs that selectively target specific mAChR subtypes involved in particular diseases, potentially minimizing off-target effects.
c. In Vivo Studies: Investigating the effects of LY2119620 in animal models of diseases implicated in M2 and M4 receptor dysfunction (e.g., Alzheimer's disease, schizophrenia) could provide valuable insights into its therapeutic potential [].
d. Investigating Probe Dependence: LY2119620 exhibits probe dependence in both binding and functional assays []. Further research is needed to fully understand the molecular basis of this probe dependence and its implications for the interpretation of experimental results [].
e. Exploring Synergistic Effects: Investigate the synergistic effects of LY2119620 in combination with other pharmacological agents targeting mAChRs or related signaling pathways []. This could lead to the development of more effective therapeutic strategies for diseases involving dysregulated cholinergic signaling.
f. Development of Advanced Imaging Tools: Further development and optimization of fluorescent probes based on LY2119620 could lead to valuable tools for studying M2 receptor localization, trafficking, and dynamics in living cells and tissues [, ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9